An In-depth Technical Guide to the Heterobifunctional Linker: HS-Peg7-CH2CH2N3
An In-depth Technical Guide to the Heterobifunctional Linker: HS-Peg7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a thiol group at one terminus and an azide group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of two different molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of HS-Peg7-CH2CH2N3, with a focus on experimental protocols and data presentation for the research and development community. The PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of conjugated molecules, and reduces steric hindrance during conjugation reactions[1].
Chemical Structure and Physicochemical Properties
The fundamental characteristics of HS-Peg7-CH2CH2N3 are summarized below, providing essential data for its application in experimental design.
Chemical Structure
IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol[1]
Molecular Formula: C16H33N3O7S[1]
Canonical SMILES: C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-][1]
Physicochemical Data
A summary of the key physicochemical properties of HS-Peg7-CH2CH2N3 is presented in Table 1. This data is critical for designing conjugation strategies, purification procedures, and for the overall handling and storage of the compound.
| Property | Value | Reference |
| Molecular Weight | 411.51 g/mol | [1] |
| Appearance | White/off-white solid or viscous liquid | |
| Solubility | Soluble in water, ethanol, chloroform, DMSO | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, desiccated. Protect from light and air. Stable for at least 12 months under these conditions. |
Reactivity and Applications
The utility of HS-Peg7-CH2CH2N3 lies in the orthogonal reactivity of its terminal functional groups. The thiol (-SH) group provides a nucleophile for reaction with various electrophiles, while the azide (-N3) group is a key component in "click chemistry" reactions.
Thiol Group Reactivity
The thiol group is highly reactive towards maleimides, vinyl sulfones, and iodoacetyls, forming stable thioether bonds. This reactivity is commonly exploited for the conjugation of the linker to cysteine residues in proteins and peptides. The reaction with maleimides is particularly efficient at a neutral pH of approximately 6.5-7.5.
Azide Group Reactivity
The azide group is exceptionally stable under most biological conditions and does not typically react with endogenous functional groups, making it a bioorthogonal handle. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with a terminal alkyne. The azide can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes, which obviates the need for a copper catalyst.
Key Applications
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Proteolysis Targeting Chimeras (PROTACs): HS-Peg7-CH2CH2N3 is frequently used as a linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.
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Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, such as nanoparticles or biosensors, allowing for the subsequent attachment of biomolecules via the azide group.
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Biomolecule Labeling: This linker is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging studies.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving HS-Peg7-CH2CH2N3.
General Handling and Storage
For optimal stability, HS-Peg7-CH2CH2N3 should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation. For ease of handling, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO or DMF.
Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of HS-Peg7-CH2CH2N3 to a maleimide-functionalized molecule, such as a protein with an accessible cysteine residue.
Materials:
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HS-Peg7-CH2CH2N3
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Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2)
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Anhydrous DMSO or DMF
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Degassing equipment (optional, but recommended)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Prepare a stock solution of HS-Peg7-CH2CH2N3 in anhydrous DMSO or DMF.
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Dissolve the maleimide-functionalized protein in the reaction buffer. If necessary, degas the buffer to minimize oxidation of the thiol.
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Add the HS-Peg7-CH2CH2N3 stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is typically used.
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Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
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Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
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Upon completion, purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess linker and other reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an HS-Peg7-CH2CH2N3-conjugated molecule and an alkyne-functionalized molecule.
Materials:
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Azide-functionalized molecule (e.g., the product from the thiol-maleimide conjugation)
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer (e.g., PBS, pH 7.4)
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Purification system
Procedure:
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Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be prepared immediately before use.
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In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer.
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Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.
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Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
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Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30 minutes.
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Monitor the reaction progress by an appropriate analytical method.
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Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.
Visualization of a PROTAC Workflow
The synthesis of a PROTAC using HS-Peg7-CH2CH2N3 is a multi-step process. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using HS-Peg7-CH2CH2N3.
Safety and Handling
Conclusion
HS-Peg7-CH2CH2N3 is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the construction of complex molecular architectures with a high degree of control. The applications of this linker, particularly in the development of PROTACs and other targeted therapeutics, continue to expand, highlighting its importance in advancing modern drug discovery and development. This guide has provided a foundational understanding of its properties and use, aiming to facilitate its effective implementation in the laboratory.
